molecular formula C20H30O4 B10767373 Bicyclo prostaglandin E2

Bicyclo prostaglandin E2

Cat. No.: B10767373
M. Wt: 334.4 g/mol
InChI Key: CGCZPIJMGKLVTQ-XOJKTNQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo Prostaglandin E2 is a stable, base-catalyzed transformation product of 13,14-dihydro-15-keto Prostaglandin E2. This compound is a bicyclic derivative of Prostaglandin E2, which is a member of the prostaglandin family of lipid compounds. Prostaglandins are known for their diverse roles in physiological processes, including inflammation, blood flow regulation, and the induction of labor.

Chemical Reactions Analysis

Types of Reactions: Bicyclo Prostaglandin E2 undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield keto derivatives, while reduction can produce alcohol derivatives.

Mechanism of Action

Bicyclo Prostaglandin E2 exerts its effects through the activation of specific prostaglandin receptors, which are G-protein-coupled receptors. These receptors mediate various signaling pathways, leading to diverse physiological responses. The compound primarily targets the EP2 and EP4 receptors, which are involved in the regulation of inflammation, blood flow, and insulin secretion .

Comparison with Similar Compounds

    Prostaglandin E2: The parent compound of Bicyclo Prostaglandin E2, known for its role in inflammation and labor induction.

    Prostaglandin D2: Another member of the prostaglandin family, involved in allergic reactions and sleep regulation.

    Prostaglandin F2 alpha: Known for its role in the contraction of smooth muscle and regulation of the reproductive system.

Uniqueness: this compound is unique due to its stability and the ability to serve as a reliable marker for Prostaglandin E2 formation. Its bicyclic structure provides enhanced stability compared to its parent compound, making it valuable for various analytical and diagnostic applications .

Properties

Molecular Formula

C20H30O4

Molecular Weight

334.4 g/mol

IUPAC Name

7-[(3aS,4S,7aS)-4-butyl-2,5-dioxo-3,3a,4,6,7,7a-hexahydro-1H-inden-1-yl]hept-5-enoic acid

InChI

InChI=1S/C20H30O4/c1-2-3-8-16-17-13-19(22)15(14(17)11-12-18(16)21)9-6-4-5-7-10-20(23)24/h4,6,14-17H,2-3,5,7-13H2,1H3,(H,23,24)/t14-,15?,16+,17+/m1/s1

InChI Key

CGCZPIJMGKLVTQ-XOJKTNQZSA-N

Isomeric SMILES

CCCC[C@H]1[C@H]2CC(=O)C([C@H]2CCC1=O)CC=CCCCC(=O)O

Canonical SMILES

CCCCC1C2CC(=O)C(C2CCC1=O)CC=CCCCC(=O)O

Origin of Product

United States

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